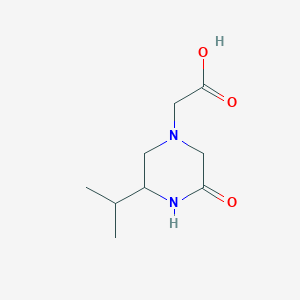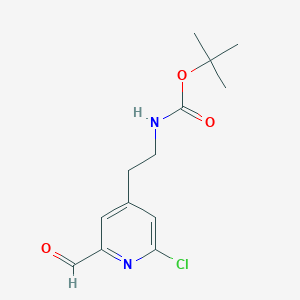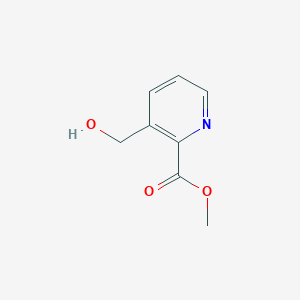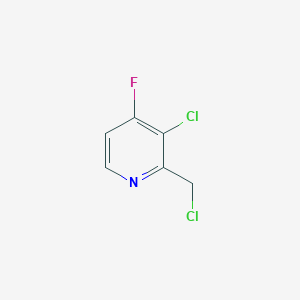
3-Chloro-2-(chloromethyl)-4-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(chloromethyl)-4-fluoropyridine: is an organic compound belonging to the class of halogenated pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure imparts specific reactivity patterns, making it useful in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-4-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the chloromethylation of 4-fluoropyridine using formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and safety. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The scalability of the process is achieved through the careful control of reaction parameters and the use of robust equipment.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation Reactions: Oxidative transformations can be carried out using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the removal of halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
科学的研究の応用
Chemistry: 3-Chloro-2-(chloromethyl)-4-fluoropyridine is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound serves as a precursor for the synthesis of bioactive molecules. It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Medicine: The compound is explored for its potential in drug discovery and development. Its derivatives have shown promise as antiviral, antibacterial, and anticancer agents, making it a focus of medicinal chemistry research.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its unique chemical properties enhance the efficacy and selectivity of these products.
作用機序
The mechanism of action of 3-Chloro-2-(chloromethyl)-4-fluoropyridine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of their activity. The compound can inhibit enzyme function by forming covalent bonds with active site residues or by inducing conformational changes in the protein structure. These interactions disrupt normal biochemical processes, resulting in the desired therapeutic or pesticidal effects.
類似化合物との比較
- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
Comparison: Compared to its analogs, 3-Chloro-2-(chloromethyl)-4-fluoropyridine exhibits unique reactivity due to the presence of the fluorine atom. This fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes. Additionally, the fluorine atom can influence the electronic properties of the pyridine ring, leading to distinct reactivity patterns in chemical reactions. These unique features make this compound a valuable compound in various scientific and industrial applications.
特性
分子式 |
C6H4Cl2FN |
|---|---|
分子量 |
180.00 g/mol |
IUPAC名 |
3-chloro-2-(chloromethyl)-4-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-5-6(8)4(9)1-2-10-5/h1-2H,3H2 |
InChIキー |
POQVUPWXDBVEOU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1F)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
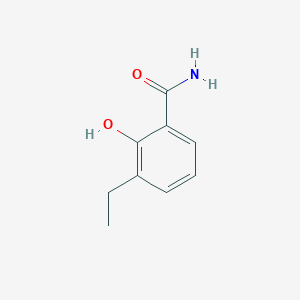
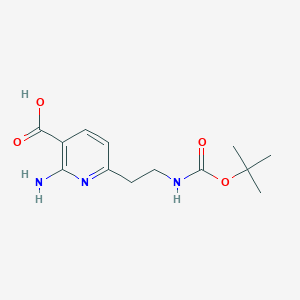
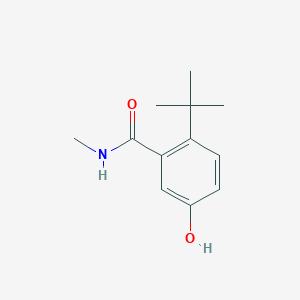
![2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide](/img/structure/B14854408.png)
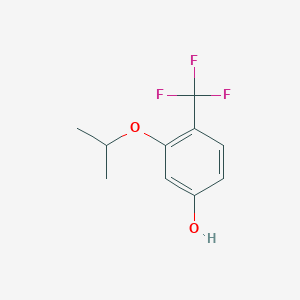
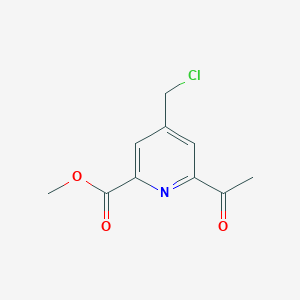
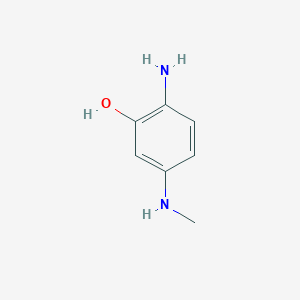
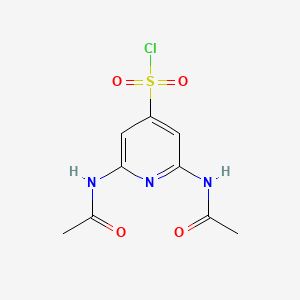
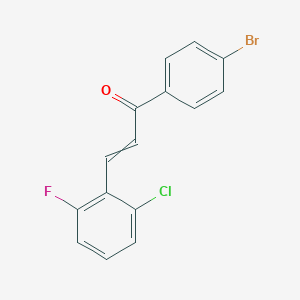
![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)
